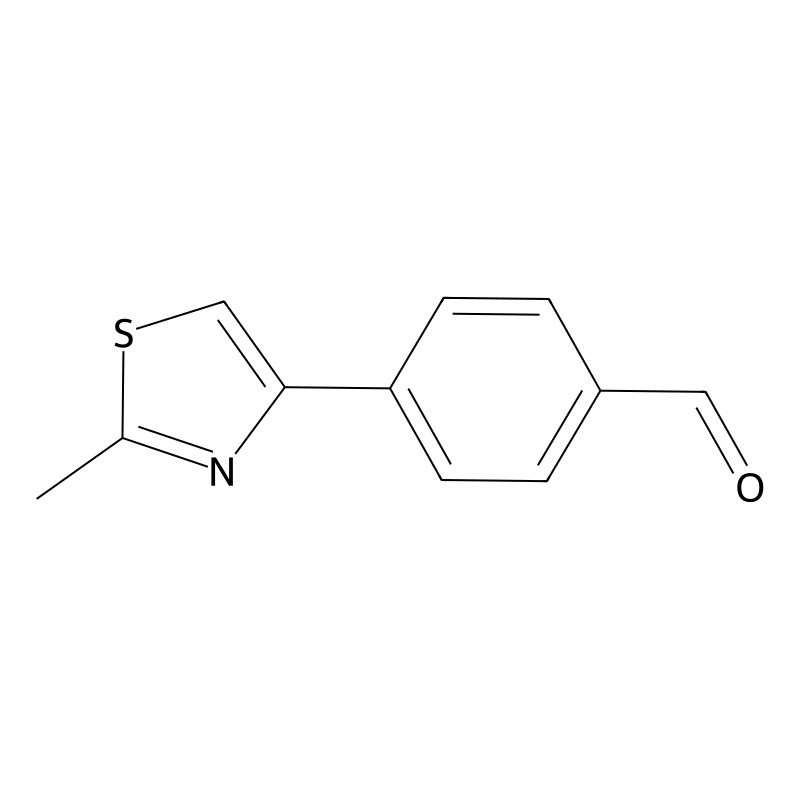4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Building Block for Drug Discovery:
The molecule possesses a thiazole ring, a common heterocyclic scaffold found in numerous biologically active compounds, including several FDA-approved medications. This suggests that 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde could serve as a valuable building block in the design and synthesis of novel drug candidates. Researchers might explore its potential for targeting specific diseases by modifying the molecule further and evaluating its biological activity.
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde features a benzaldehyde group attached to a thiazole ring. The thiazole ring consists of a five-membered heterocycle containing sulfur and nitrogen atoms, which imparts unique chemical properties. This compound is characterized by the presence of a methyl group on the thiazole ring at the 2-position, contributing to its reactivity and biological activity.
The chemical reactivity of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde includes:
- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction: It can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitutions due to its reactive positions .
Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution .
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde exhibits notable biological activities. The thiazole moiety has been associated with various pharmacological effects, including:
- Antimicrobial Properties: The compound has shown efficacy against various bacterial and fungal strains.
- Anticancer Activity: It may interact with specific cellular targets, potentially inhibiting cancer cell proliferation.
These activities are attributed to the ability of the thiazole ring to bind to enzymes and receptors, modulating their activity .
Several methods exist for synthesizing 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde:
- Cyclization Method: Involves forming the thiazole ring from appropriate thioamide and α-haloketone precursors followed by formylation to introduce the benzaldehyde group.
- Claisen–Schmidt Condensation: This method combines aldehydes with ketones in the presence of a base to synthesize chalcone derivatives that can be further modified into thiazole derivatives .
The compound has diverse applications across various fields:
- Pharmaceuticals: Used as a building block in drug design due to its biological activity.
- Agriculture: Potential use as an agrochemical for pest control.
- Material Science: Investigated for use in developing novel materials due to its unique structural properties.
Studies have indicated that 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde interacts with various biological targets. Its ability to form covalent bonds with nucleophilic sites in proteins may lead to alterations in their function. This interaction profile suggests potential pathways for therapeutic applications .
Several compounds share structural similarities with 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(2-Methyl-thiazol-4-yl)-benzaldehyde | Similar thiazole-benzaldehyde structure | Different position of substituents |
| 3-(2-Methyl-thiazol-4-yl)-benzoic acid | Contains a carboxylic acid group instead of an aldehyde | Potentially different biological activities |
| 3-(2-Methyl-thiazol-4-yl)-benzyl alcohol | Contains an alcohol functional group | Different reactivity compared to aldehyde |
Uniqueness
The unique combination of the thiazole ring and aldehyde group in 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde allows for distinct reactivity patterns that are not present in its analogs. This makes it particularly valuable for synthetic chemistry and medicinal applications .








